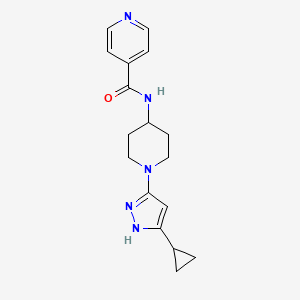

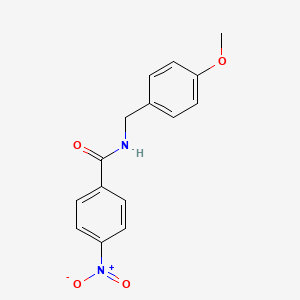

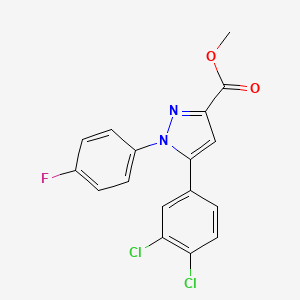

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide” is a chemical compound that is widely used in scientific experiments due to its biological and chemical properties. It has been identified as a potent, selective, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) .

Mechanism of Action

Target of Action

The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide is p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays a critical role in cellular functions, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .

Mode of Action

The compound interacts with PAK4 by occupying the hydrophobic cavity of the P-loop pocket . This interaction inhibits the activity of PAK4, leading to changes in cell growth, apoptosis, and cytoskeleton functions .

Biochemical Pathways

The inhibition of PAK4 affects the downstream pathways related to cell growth, apoptosis, and cytoskeleton functions

Result of Action

The inhibition of PAK4 by this compound results in significant antiproliferative activity against the A549 cell line . It also inhibits cell cycle distribution, migration, and invasion of this cell line .

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide in lab experiments include its high potency and selectivity for the A2A receptor, its reproducibility, and its favorable safety profile. The limitations of using this compound in lab experiments include the need for specialized equipment and expertise, the potential for off-target effects, and the need for further optimization of dosing and administration.

Future Directions

There are several future directions for research on N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide. These include the optimization of dosing and administration, the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers to predict response to this compound, and the evaluation of this compound in clinical trials for various cancer types and other immune-related diseases. Additionally, the development of new A2A receptor inhibitors with improved pharmacokinetic and pharmacodynamic properties is an area of active research.

Synthesis Methods

The synthesis of N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide involves several steps, starting with the reaction of 5-cyclopropyl-1H-pyrazole-3-carboxylic acid with piperidine to form the corresponding acid chloride. This is then reacted with isonicotinamide to yield this compound in high yield and purity. The synthesis of this compound has been optimized to minimize impurities and ensure reproducibility.

Scientific Research Applications

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)isonicotinamide has been extensively studied in preclinical models of cancer and other immune-related diseases. In these studies, this compound has been shown to inhibit the A2A receptor and enhance the function of immune cells, leading to increased anti-tumor activity and improved outcomes. This compound has also been shown to enhance the efficacy of other cancer therapies, such as checkpoint inhibitors and chemotherapy.

properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c23-17(13-3-7-18-8-4-13)19-14-5-9-22(10-6-14)16-11-15(20-21-16)12-1-2-12/h3-4,7-8,11-12,14H,1-2,5-6,9-10H2,(H,19,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNIIVHBBUDFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)

![[(2R,5S)-5-phenyloxolan-2-yl]methanamine hydrochloride](/img/structure/B2385520.png)

![methyl 2-({[3-(methoxymethyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2385522.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2385537.png)